molecular formula C20H22N2O5S B3009014 1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878425-91-3

1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B3009014
CAS No.: 878425-91-3
M. Wt: 402.47
InChI Key: OKPCXBWCJNJATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.
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Biological Activity

1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

  • Molecular Formula : C20H22N2O5S
  • Molecular Weight : 402.47 g/mol
  • IUPAC Name : 1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one

Biological Activity Overview

The biological activities of the compound have been explored through various studies focusing on its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Several studies have indicated that compounds containing imidazole and thieno groups exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was assessed for its cytotoxic effects on the MDA-MB-231 breast cancer cell line. Results showed an IC50 value of approximately 21.6 μM, indicating moderate cytotoxicity compared to other derivatives tested .
CompoundCell LineIC50 (μM)
This compoundMDA-MB-23121.6
Other derivatives (e.g., m-ClPh)MDA-MB-23129.3

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating a series of thieno derivatives found that modifications to the substituents significantly affected their biological activity. Compounds with electron-withdrawing groups demonstrated increased potency against cancer cell lines .
  • Structure-Activity Relationship (SAR) : The biological activity of thieno-imidazole compounds often correlates with their structural features. For example, compounds with higher lipophilicity tend to exhibit better membrane permeability and thus enhanced biological activity.
  • Comparative Analysis : In a comparative study involving various heterocyclic compounds, those containing both imidazole and thieno structures were noted for their dual action against cancerous cells and certain viral infections .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-3-27-15-10-8-14(9-11-15)21-17-12-28(24,25)13-18(17)22(20(21)23)16-6-4-5-7-19(16)26-2/h4-11,17-18H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPCXBWCJNJATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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